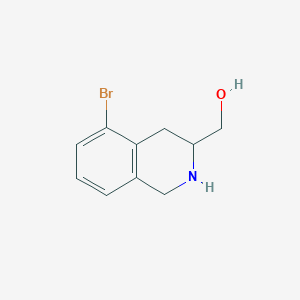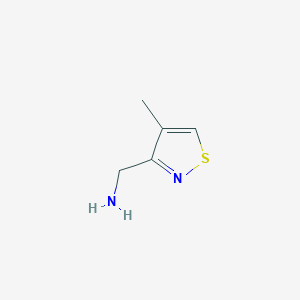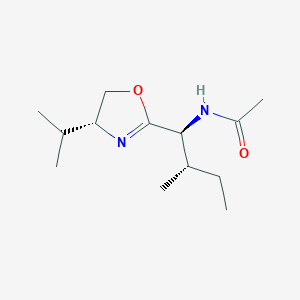
N-((1S,2S)-1-((R)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1S,2S)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide is a complex organic compound characterized by its unique structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1S,2S)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazoline ring and subsequent functionalization to introduce the isopropyl and acetamide groups. Common reagents used in these reactions include isopropylamine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1S,2S)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-((1S,2S)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-((1S,2S)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((1S,2S)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide: shares similarities with other oxazoline derivatives and acetamide compounds.
Tertiary butyl esters: These compounds also exhibit unique reactivity patterns and are used in various chemical transformations.
Uniqueness
The uniqueness of N-((1S,2S)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide lies in its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H24N2O2 |
|---|---|
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
N-[(1S,2S)-2-methyl-1-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]butyl]acetamide |
InChI |
InChI=1S/C13H24N2O2/c1-6-9(4)12(14-10(5)16)13-15-11(7-17-13)8(2)3/h8-9,11-12H,6-7H2,1-5H3,(H,14,16)/t9-,11-,12-/m0/s1 |
Clé InChI |
VIELCQAGMRHSBL-DLOVCJGASA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C1=N[C@@H](CO1)C(C)C)NC(=O)C |
SMILES canonique |
CCC(C)C(C1=NC(CO1)C(C)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




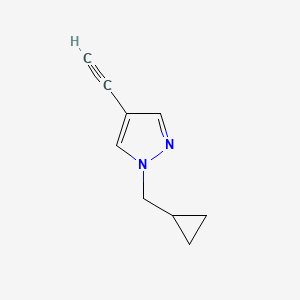
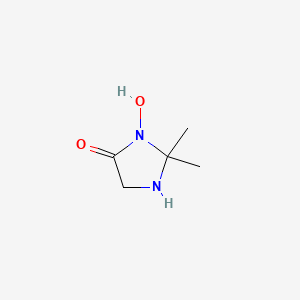
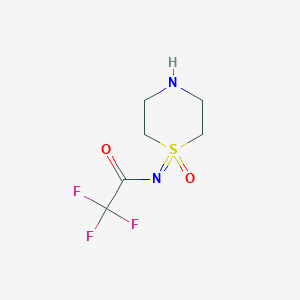
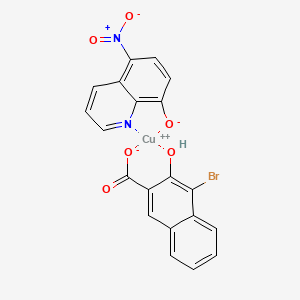
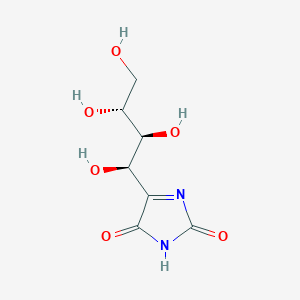
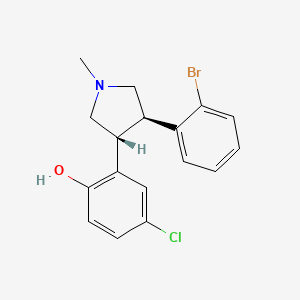
![N,2-Dimethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12823542.png)
![N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide;hydrochloride](/img/structure/B12823546.png)
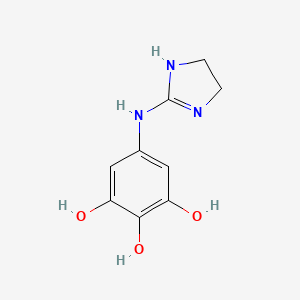
![1,3-Di([2,2'-bipyridin]-6-yl)benzene](/img/structure/B12823575.png)
